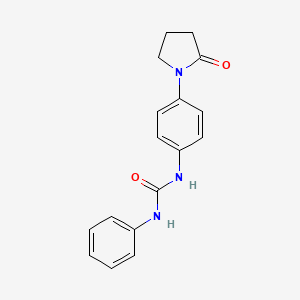

1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrrolidine, which is a five-membered ring with a nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to develop compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for “1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Wissenschaftliche Forschungsanwendungen

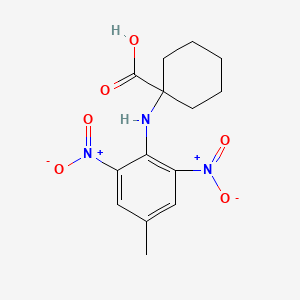

Crystallographic Insights and Molecular Architecture

Research on compounds such as 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate reveals detailed crystallographic insights, demonstrating the conformational properties and intermolecular interactions that are crucial for understanding the molecular architecture of similar compounds. Such studies are foundational for drug design and material science applications, illustrating how molecular configurations impact physical and chemical properties (Caracelli et al., 2015).

Anticancer and Antimicrobial Applications

Investigations into 5-oxopyrrolidine derivatives have shown significant promise in the development of new therapeutic agents. For instance, novel 5-oxopyrrolidine derivatives have demonstrated promising anticancer and antimicrobial activity, highlighting the potential of these scaffolds in developing treatments targeting multidrug-resistant pathogens and cancer cells. This indicates the potential of 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea and similar compounds in contributing to the development of new antimicrobial and anticancer therapies (Kairytė et al., 2022).

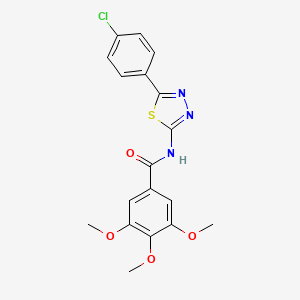

Synthesis and Quantum Calculations

The study of synthesis and quantum calculations of 1,3-thiazoles and 1,3,4-thiadiazole derivatives via pyridinylthioureas provides a comprehensive understanding of the chemical properties and potential reactivity patterns of compounds containing pyrrolidine and oxopyrrolidine moieties. These findings contribute to the chemical synthesis field, offering insights into the design and creation of novel compounds with specific chemical characteristics (Dawood et al., 2013).

Electrochromic Materials Development

The application of related heterocyclic compounds in the development of electrochromic materials, as seen in the study of dithienylpyrroles-based electrochromic polymers, showcases the potential of this compound in materials science. These materials' unique electrochemical properties make them suitable for use in high-contrast electrochromic devices, indicating a route towards the development of advanced materials for electronic and photonic applications (Su et al., 2017).

Zukünftige Richtungen

Pyrrolidine derivatives are of great interest in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space . This suggests that “1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea” and similar compounds could have potential applications in the development of new drugs.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as r-phenylpiracetam, have been shown to bind to the dopamine transporter (dat) .

Mode of Action

It is likely that the compound interacts with its targets, possibly dat, leading to changes in the activity of these targets .

Biochemical Pathways

Compounds with similar structures have been shown to influence the dopaminergic system , which could suggest potential downstream effects on pathways related to dopamine signaling.

Result of Action

Based on the potential target of action, it could be hypothesized that the compound may influence cellular processes related to dopamine signaling .

Eigenschaften

IUPAC Name |

1-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-16-7-4-12-20(16)15-10-8-14(9-11-15)19-17(22)18-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCESJJMWFBHXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile](/img/structure/B2628208.png)

![(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628209.png)

![7-[1,1'-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2628213.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628215.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628218.png)

![5-{[(4-cyclohexylphenyl)sulfonyl]amino}-N-ethyl-2-piperazin-1-ylbenzamide](/img/structure/B2628219.png)

![Methyl 2-[3-(furan-2-ylmethyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetate](/img/structure/B2628224.png)